Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves reactions under mild conditions from silylated hydroxybenzoic acids by means of thionyl chloride, where these acid chlorides are stable at room temperature but undergo condensation polymerization at temperatures above 100°C (Schwarz, Alberts, & Kricheldorf, 1981).

Molecular Structure Analysis

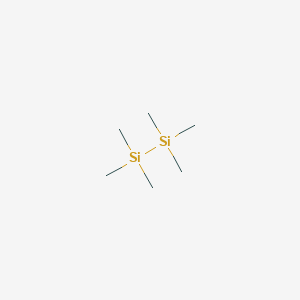

Molecular structure determinations, such as those for 1,3-bis(trimethylsilyl)benzene and 1,3,5-tris(trimethylsilyl)benzene, provide insights into the geometry and ring deformation of compounds, indicating the impact of substituents on the benzene ring structure and highlighting the importance of silicon in modifying physical and chemical properties (Rozsondai & Hargittai, 1992).

Chemical Reactions and Properties

The compound's reactivity has been explored through various studies, showing that it can undergo reactions with nucleophiles, leading to a wide range of products depending on the conditions and reactants used. These studies highlight the compound's versatility in chemical reactions (Schwarz, Alberts, & Kricheldorf, 1981).

Physical Properties Analysis

Physical properties such as crystal structure, melting point, and solubility play a crucial role in determining the applications and handling of the compound. Crystal structure determinations provide valuable information on the arrangement of molecules in the solid state and their interactions, which are essential for understanding the compound's stability and reactivity (Evans, Hawker, Kennard, & Smith, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity towards various classes of reagents and stability under different conditions, have been extensively studied. These investigations reveal the compound's potential in forming complex structures and its behavior in chemical transformations (Schwarz, Alberts, & Kricheldorf, 1981).

科学研究应用

Antimicrobial Properties and Regulatory Status

Benzalkonium Chlorides (BACs) , chemically related to Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride, are known for their broad-spectrum antimicrobial efficacy against bacteria, fungi, and viruses. These compounds are prevalent in various commercial products, offering a significant line of defense against microbial contamination. The review by Merchel Piovesan Pereira and Tagkopoulos (2019) highlights the applications, regulatory measures, and environmental impact of BACs. The widespread use of BACs, however, raises concerns about microbial resistance, emphasizing the need for a balanced approach to their application and regulation to mitigate potential risks (Merchel Piovesan Pereira & Tagkopoulos, 2019).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) , another derivative within the same chemical family, showcases the versatility of benzene derivatives in supramolecular chemistry. Cantekin, de Greef, and Palmans (2012) review the role of BTAs in nanotechnology, polymer processing, and biomedical applications, driven by their ability to self-assemble into one-dimensional structures through hydrogen bonding. The adaptable nature of BTAs as a building block promises innovative solutions across various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Mitigation

The environmental presence of Benzalkonium Chlorides poses a challenge due to their toxicity to aquatic organisms and potential to foster antimicrobial resistance. Barber and Hartmann (2021) provide a systematic review of BACs' journey through wastewater treatment systems to natural water bodies, emphasizing the urgent need to reassess their usage and treatment to safeguard environmental health. This review calls for a strategic reevaluation of BACs in consumer products and wastewater treatment practices to mitigate their environmental footprint (Barber & Hartmann, 2021).

安全和危害

The safety and hazards associated with this compound are not detailed in the available resources. However, related compounds such as Benzalkonium Chlorides pose a challenge due to their toxicity to aquatic organisms and potential to foster antimicrobial resistance1.

未来方向

The future directions of this compound are not explicitly mentioned in the available resources. However, the environmental impact of related compounds such as Benzalkonium Chlorides has been highlighted, emphasizing the need for a balanced approach to their application and regulation to mitigate potential risks1.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.

属性

CAS 编号 |

1330-85-4 |

|---|---|

产品名称 |

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride |

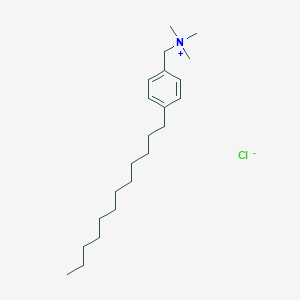

分子式 |

C22H40ClN |

分子量 |

354 g/mol |

IUPAC 名称 |

(4-dodecylphenyl)methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |

InChI 键 |

YGKOYVNJPRSSRX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

规范 SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

其他 CAS 编号 |

19014-05-2 1330-85-4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。